molecular formula C11H9NO2 B1614112 1-Methoxy-4-isoquinolinecarboxaldehyde CAS No. 1005772-69-9

1-Methoxy-4-isoquinolinecarboxaldehyde

Cat. No. B1614112
M. Wt: 187.19 g/mol
InChI Key: BHEHOJBPPYHICZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-isoquinolinecarboxaldehyde is a chemical compound with the CAS Number: 1005772-69-9 . It has a molecular weight of 187.2 and its IUPAC name is 1-methoxyisoquinoline-4-carbaldehyde .


Molecular Structure Analysis

The molecular formula of 1-Methoxy-4-isoquinolinecarboxaldehyde is C11H9NO2 . The InChI code is 1S/C11H9NO2/c1-14-11-10-5-3-2-4-9(10)8(7-13)6-12-11/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The density of 1-Methoxy-4-isoquinolinecarboxaldehyde is 1.2±0.1 g/cm3 . Its boiling point is 360.1±22.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

1-Methoxy-4-isoquinolinecarboxaldehyde has been extensively utilized in the synthesis of various isoquinoline derivatives. For instance, it has been involved in the synthesis of tetrahydroisoquinolines, an important class of compounds in organic chemistry and pharmacology. Shirasaka et al. (1990) demonstrated the synthesis of 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine, from related methoxybenzaldehyde compounds (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).

Involvement in Bioactive Compound Synthesis

Methoxy-isoquinoline derivatives have been explored for their potential bioactive properties. For example, Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzaldehyde, assessing its antiplasmodial activities (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, & Sholikhah, 2010). Similarly, Watanabe, Ohta, and Shirasu (1988) investigated the bio-antimutagenic potential of benzaldehyde and its derivatives, including methoxybenzaldehydes, on mutagenesis induced by 4-nitroquinoline 1-oxide in Escherichia coli (Watanabe, Ohta, & Shirasu, 1988).

Fluorescent Labeling Applications

The methoxy-isoquinoline derivatives have also found applications in fluorescent labeling. Hirano et al. (2004) discussed the novel fluorophore 6-Methoxy-4-quinolone, derived from methoxy-isoquinolinederivatives, which has strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Antitumor and Antiplasmodial Activity

Several studies have highlighted the antitumor and antiplasmodial activities of methoxy-isoquinoline compounds. For instance, Li (2015) synthesized 4-aminoquinazoline derivatives, including methoxy-benzaldehyde derivatives, demonstrating their activities against Bcap-37 cell proliferation, indicating potential antitumor properties (Li, 2015). Similarly, Cui et al. (2017) explored 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one for its antitumor lead and identified it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017).

Catalysis and Ligand Synthesis

Methoxy-isoquinoline derivatives are also significant in the field of catalysis and ligand synthesis. The synthesis of enantiomerically pure 1-(2-methoxy-1-naphthyl)isoquinoline, as reported by Chelucci et al. (1999), is an example of this application. These ligands were used in enantioselective palladium-catalyzed allylic substitutions, highlighting their role in asymmetric catalysis (Chelucci, Bacchi, Fabbri, Saba, & Ulgheri, 1999).

properties

IUPAC Name

1-methoxyisoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-10-5-3-2-4-9(10)8(7-13)6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEHOJBPPYHICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647225
Record name 1-Methoxyisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-isoquinolinecarboxaldehyde

CAS RN

1005772-69-9
Record name 1-Methoxyisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Sercel, JP Sanchez… - Synthetic …, 2007 - Taylor & Francis
… Reaction of 5 g (26.7 mmol) of 1‐methoxy‐4‐isoquinolinecarboxaldehyde (9) and 50 mL of 48% HBr for 16 h at 25C followed by workup as described previously provided solids that …
Number of citations: 13 www.tandfonline.com

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